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Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral building block

characterized by the convergence of three pharmacologically privileged motifs: a primary
amine, a cyclopropyl group, and an ortho-fluorinated phenyl ring.[1] This specific stereocisomer
is increasingly utilized in structure-activity relationship (SAR) campaigns to modulate basicity,
improve metabolic stability (via the cyclopropyl "shielding"” effect), and restrict conformational
freedom in kinase inhibitors and GPCR ligands.

This guide provides a definitive technical profile of the (R)-enantiomer, detailing its
physicochemical properties, asymmetric synthesis via sulfinamide auxiliaries, critical analytical
parameters, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

The molecule features a chiral center at the benzylic position, where the amine and cyclopropyl
groups create a steric environment distinct from simple benzylamines. The ortho-fluorine atom

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15286636#bc-rfq
https://www.benchchem.com/product/b15286636/docs?utm_src=pdf-body#technical-guide-r-cyclopropyl-2-fluorophenyl-methanamine-1
https://www.pharmacompass.com/chemistry-chemical-name/alpha-cyclopropylcarbonyl-2-fluorobenzyl-bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

introduces electronic withdrawal and potential intramolecular hydrogen bonding interactions.[1]

| lentifiers[1][5]

Parameter Detail

(R)-1-Cyclopropyl-1-(2-

UPAC Name fluorophenyl)methanamine

Common Name (R)-a-Cyclopropyl-2-fluorobenzylamine
CAS Number (Racemic) 1014979-14-6 (Generic reference)
CAS Number ((S)-HCI) 844470-82-2 (Enantiomer reference)
Molecular Formula CioH12FN

SMILES NC2=CC=CC=C2F

hvsicochemical .

Value
Property . . Context
(Experimental/Predicted)
Molecular Weight 165.21 g/mol Free Base
Boiling Point 242.3+35.0°C Predicted (760 Torr)
Density 1.14 + 0.1 g/cm3 Predicted
] ] Typical for a-branched
pKa (Conjugate Acid) ~9.2 )
benzylamines
logP 2.02 Lipophilic, CNS penetrant
N Soluble in DCM, MeOH,
Solubility Free Base
DMSO
Solubility (HCI Salt) Soluble in Water, Ethanol Salt Form

Asymmetric Synthesis & Manufacturing

Achieving high enantiomeric excess (ee) for the (R)-isomer is critical.[1] While classical
resolution with tartaric acid is possible, modern medicinal chemistry relies on Ellman’s
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Sulfinamide Chemistry for predictable stereocontrol.[1]

The Ellman Auxiliary Protocol (Recommended)

This method utilizes (R)-tert-butanesulfinamide (or its enantiomer, depending on the transition
state required) to form a chiral sulfinyl imine, which directs the addition of the hydride reducing
agent.

Core Workflow:

o Condensation: Cyclopropyl(2-fluorophenyl)methanone is condensed with tert-
butanesulfinamide.[1]

e Asymmetric Reduction: The resulting imine is reduced diastereoselectively.[1]
o Deprotection: Acidic cleavage yields the chiral amine salt.[1]
Causality in Reagent Choice:

o Ti(OEt)a: Acts as a Lewis acid and water scavenger, driving the equilibrium toward imine
formation which is otherwise sluggish due to the steric bulk of the cyclopropyl group.

o L-Selectride vs. NaBHa4: The choice of reducing agent dictates the diastereoselectivity.[1]
Bulky hydrides like L-Selectride often enhance the diastereofacial selectivity.[1]
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(Precursor) Dehydration)
Chiral N-Sulfinyl Imine

Stereocontrolled

/ (Intermediate) Hydride Attack
(R)-tert-Butanesulfinamide \ . . .
+ Ti(OED)4 / Sulfinamine Diastereomer
Diastereoselective Reduction

(R)-Cyclopropyl(2-fluorophenyl)

Acid Hydrolysis | ——— ] methanamine HCI
(HCI/MeOH)
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Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary chemistry.[1]
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Alternative: Enzymatic Transamination

For scale-up (>1 kg), w-Transaminases (ATAS) offer a green alternative.[1]

e Mechanism: An amine donor (e.g., isopropylamine) transfers an amine group to the ketone in
the presence of PLP (pyridoxal phosphate).

o Selectivity: Specific ATA variants (e.g., from Arthrobacter sp.) can be screened to exclusively
produce the (R)-amine.[1]

Analytical Characterization

Validating the identity and purity of (R)-cyclopropyl(2-fluorophenyl)methanamine requires a
multi-modal approach.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary
phases.[1][2]

e Column: Daicel Chiralpak AD-H or OD-H (5 pm, 4.6 x 250 mm).[1]

o Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
e Flow Rate: 1.0 mL/min.[1]

e Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.[1]

o Expected Result: Baseline separation with resolution factor (

) >1.5.

NMR Spectroscopy

e 1H NMR (400 MHz, DMSO-d6): The methine proton (

-CH) typically appears as a doublet of doublets around

3.5-4.0 ppm, coupling to the cyclopropyl proton. The cyclopropyl ring protons appear as
multiplets in the
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0.3-1.2 ppm range.[1]

e 19F NMR: A distinct singlet (or multiplet depending on decoupling) around
-110 to -120 ppm, diagnostic of the ortho-fluorine.[1]
Handling, Safety & Stability (MSDS Summary)
Hazard Classification:
e GHS Signal Word: DANGER
o Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
o Acute Toxicity: Category 4 (Harmful if swallowed).[1]
Storage Protocols:

o Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Amines readily absorb CO:z from the
air to form carbamates.[1]

o Temperature: 2—-8 °C is recommended for long-term stability.[1][3]

» Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is
intended).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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